Monoacetylfusarochromanone
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(5-amino-2,2-dimethyl-4-oxo-3H-chromen-6-yl)-1-hydroxy-4-oxobutan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-9(21)19-10(8-20)6-12(22)11-4-5-14-15(16(11)18)13(23)7-17(2,3)24-14/h4-5,10,20H,6-8,18H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRAAUKUZQYZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)C1=C(C2=C(C=C1)OC(CC2=O)(C)C)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301108680 | |
| Record name | Acetamide, N-[3-(5-amino-3,4-dihydro-2,2-dimethyl-4-oxo-2H-1-benzopyran-6-yl)-1-(hydroxymethyl)-3-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301108680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120976-97-8 | |
| Record name | Acetamide, N-[3-(5-amino-3,4-dihydro-2,2-dimethyl-4-oxo-2H-1-benzopyran-6-yl)-1-(hydroxymethyl)-3-oxopropyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120976-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TDP-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120976978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[3-(5-amino-3,4-dihydro-2,2-dimethyl-4-oxo-2H-1-benzopyran-6-yl)-1-(hydroxymethyl)-3-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301108680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TDP-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FAJ6I3CI0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3'-N'-Acetylfusarochromanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037499 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Purification Methodologies for Monoacetylfusarochromanone
Strategies for Source Material Collection and Preparation
The primary source for monoacetylfusarochromanone production for research purposes is typically in vitro cultivation of a known producing fungal strain. Fusarium equiseti has been identified as a producer of this mycotoxin.
Culture Conditions: The fungus is commonly cultured on a solid substrate that supports robust mycelial growth and secondary metabolite production. Autoclaved rice is a frequently used medium for cultivating Fusarium equiseti for the production of this compound. The preparation of this source material involves:
Substrate Preparation: A defined quantity of rice is mixed with water in culture flasks and subsequently sterilized by autoclaving to eliminate any contaminating microorganisms.
Inoculation: The sterile rice medium is then inoculated with a pure culture of the Fusarium equiseti strain.
Incubation: The inoculated flasks are incubated under controlled conditions of temperature and humidity for a specific period to allow for fungal growth and the biosynthesis of this compound. Time-course studies have shown that fusarochromanone (B1674293) can be converted to its monoacetyl derivative within the culture.
Harvesting: After the incubation period, the entire fungal culture, including the mycelia and the rice substrate, is harvested for extraction.
Advanced Chromatographic Separation Techniques for this compound
Chromatography is a cornerstone for the purification of this compound from the crude extract. Various techniques are employed to achieve the desired level of purity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the purification of this compound. Its high resolution and sensitivity make it ideal for separating complex mixtures of fungal metabolites.
Analytical HPLC: This is used to identify and quantify this compound in extracts. A typical analytical HPLC system for this purpose would involve a C18 reversed-phase column with a gradient elution system. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape.
Table 1: Illustrative Analytical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (at a wavelength determined by the UV spectrum of the compound) or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
This table is illustrative and specific parameters may vary based on the exact instrumentation and purity of the sample.
Preparative Chromatography Approaches
The goal of preparative chromatography is to isolate larger quantities of a pure compound for further research. nih.gov This technique is essential for obtaining sufficient amounts of this compound for structural elucidation and biological assays. nih.gov
The principles of preparative HPLC are similar to analytical HPLC, but with modifications to handle larger sample loads. nih.gov Key considerations include:
Column Size: Preparative columns have a larger internal diameter and particle size to accommodate higher injection volumes and flow rates.
Sample Loading: The amount of crude extract loaded onto the column is significantly higher than in analytical runs.
Flow Rate: Flow rates are increased to reduce the purification time.
Fraction Collection: The eluent is collected in fractions as it exits the detector, and fractions containing the target compound are pooled.
Table 2: General Comparison of Analytical and Preparative HPLC
| Feature | Analytical HPLC | Preparative HPLC |
| Objective | Identification and Quantification | Isolation and Purification |
| Column Diameter | Typically < 5 mm | Typically > 10 mm |
| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |
| Flow Rate | Typically 0.5 - 2.0 mL/min | Typically > 10 mL/min |
| Fraction Collection | Optional | Essential |
Supercritical Fluid Chromatography (SFC) Considerations
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. While specific applications of SFC for the purification of this compound are not widely documented, its use for the separation of other Fusarium mycotoxins suggests its potential applicability.
SFC offers several advantages, including faster separations and reduced use of organic solvents compared to HPLC. For a compound like this compound, SFC could be a viable alternative or complementary technique to HPLC. The separation in SFC is influenced by parameters such as pressure, temperature, and the concentration of organic modifiers added to the supercritical CO2.
Extraction Methods for this compound
The initial step in the isolation process is the extraction of the target compound from the solid culture material.
Solvent-Based Extraction Optimization
The choice of solvent is crucial for the efficient extraction of this compound. The polarity of the solvent should be matched to the polarity of the target compound to maximize yield.
Procedure:
The harvested fungal culture (rice and mycelia) is typically dried and ground to increase the surface area for extraction.
The ground material is then macerated or sonicated with a suitable organic solvent.
Commonly used solvents for the extraction of moderately polar mycotoxins like this compound include ethyl acetate, methanol, or a mixture of chloroform and methanol.
The extraction process is often repeated multiple times to ensure complete recovery of the compound.
The solvent extracts are then combined, filtered, and concentrated under reduced pressure to yield a crude extract.
Optimization: The optimization of the extraction process can involve varying the solvent system, the extraction time, and the temperature to achieve the highest possible yield of this compound while minimizing the co-extraction of interfering compounds.
Table 3: Solvents for Extraction of Fungal Metabolites
| Solvent | Polarity Index | Typical Applications |
| Hexane | 0.1 | Extraction of non-polar compounds |
| Ethyl Acetate | 4.4 | Extraction of moderately polar compounds |
| Methanol | 5.1 | Extraction of polar compounds |
| Water | 10.2 | Extraction of highly polar compounds |
The selection of the optimal solvent is a critical step in the purification of this compound.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely utilized technique for the purification of mycotoxins from complex sample matrices. The selection of the appropriate sorbent and elution solvents is critical for the successful isolation of this compound.
Sorbent Selection and Mechanism:
The choice of SPE sorbent is dictated by the physicochemical properties of this compound. Given its molecular structure, which includes both polar and non-polar functionalities, a variety of sorbent types can be considered.
Reversed-Phase Sorbents (e.g., C18, C8): These non-polar sorbents are effective for extracting moderately polar to non-polar compounds from a polar matrix. The primary retention mechanism is hydrophobic interaction between the non-polar functional groups of the analyte and the alkyl chains of the sorbent.
Normal-Phase Sorbents (e.g., Silica, Florisil): These polar sorbents are suitable for retaining polar analytes from non-polar organic extracts. Retention is based on polar interactions such as hydrogen bonding and dipole-dipole interactions.
Ion-Exchange Sorbents: Depending on the pH of the sample, if this compound carries a net charge, ion-exchange SPE could be employed for selective isolation.
A General SPE Protocol for this compound:
A typical SPE protocol for the purification of this compound from a fungal culture extract would involve the following steps:
Sample Pre-treatment: The crude extract, typically obtained by liquid-liquid extraction of the fungal culture with a suitable organic solvent (e.g., ethyl acetate, chloroform-methanol), is first filtered or centrifuged to remove particulate matter. The solvent is then evaporated, and the residue is redissolved in a solvent compatible with the chosen SPE sorbent.
Column Conditioning: The SPE cartridge is conditioned by passing a specific volume of a conditioning solvent (e.g., methanol for reversed-phase sorbents) followed by an equilibration solvent (e.g., water or a buffer with a similar composition to the sample solvent).
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge at a slow and steady flow rate to ensure optimal interaction between the analyte and the sorbent.
Washing: The cartridge is washed with a solvent or a series of solvents of appropriate polarity to remove weakly retained impurities while the target analyte, this compound, remains bound to the sorbent.
Elution: Finally, this compound is eluted from the sorbent using a strong elution solvent that disrupts the analyte-sorbent interactions. The choice of elution solvent depends on the sorbent used.
Interactive Data Table: SPE Protocol Parameters for this compound
| Step | Parameter | Description |
| Sorbent Selection | Sorbent Type | Reversed-Phase (C18), Normal-Phase (Silica) |
| Sorbent Mass | Dependent on sample load, typically 500 mg | |
| Conditioning | Solvent 1 | Methanol (for C18) or Hexane (for Silica) |
| Solvent 2 | Water (for C18) or Dichloromethane (for Silica) | |
| Sample Loading | Loading Solvent | Aqueous solution (for C18) or Non-polar organic solvent (for Silica) |
| Washing | Wash Solvent | Water/Methanol mixture (for C18) or Hexane/Ethyl Acetate mixture (for Silica) |
| Elution | Elution Solvent | Acetonitrile or Methanol (for C18) or Ethyl Acetate or Acetone (for Silica) |
Advanced Electrophoretic Techniques for this compound Isolation
Advanced electrophoretic techniques offer high-resolution separation and can be valuable tools for the final purification and analysis of this compound.
Capillary Electrophoresis (CE):
Capillary electrophoresis separates compounds based on their differential migration in an electric field. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly suitable.
Micellar Electrokinetic Chromatography (MEKC):
In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, forming micelles. The separation of neutral analytes is achieved based on their partitioning between the pseudo-stationary phase (the micelles) and the mobile phase (the surrounding aqueous buffer). nih.gov
A potential MEKC method for the analysis of this compound would involve:
Capillary: A fused-silica capillary.
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a surfactant such as sodium dodecyl sulfate (SDS).
Separation Voltage: Application of a high voltage across the capillary.
Detection: UV-Vis detection at a wavelength where this compound exhibits strong absorbance.
The migration time of this compound would depend on its partitioning coefficient between the SDS micelles and the aqueous buffer.
Quality Control and Purity Assessment of Isolated this compound
Ensuring the purity of isolated this compound is paramount for its use as an analytical standard or in toxicological research. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC with UV detection is a primary tool for assessing the purity of this compound. nih.gov A validated HPLC method can provide quantitative information about the purity of the isolated compound.
Column: A reversed-phase column (e.g., C18) is typically used.
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol.
Detection: UV detection at the wavelength of maximum absorbance for this compound.
The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram. A purity level of >95% is generally considered acceptable for research purposes. nih.gov
Spectroscopic Methods:
Spectroscopic techniques provide structural confirmation and can also be used for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. Quantitative NMR (qNMR) can be used for the absolute determination of purity by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard. nih.govresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition of the molecule.
Interactive Data Table: Quality Control Parameters for Isolated this compound
| Technique | Parameter | Specification | Purpose |
| HPLC-UV | Purity | > 95% | Quantitative assessment of purity |
| Peak Symmetry | Tailing factor close to 1 | Indicates good chromatographic performance | |
| ¹H NMR | Chemical Shifts and Coupling Constants | Consistent with the proposed structure | Structural confirmation |
| Absence of impurity signals | No significant signals from impurities | Purity assessment | |
| HRMS | Mass Accuracy | < 5 ppm | Confirmation of elemental composition |
Biosynthesis and Metabolic Pathways of Monoacetylfusarochromanone
Elucidation of Precursor Molecules
The biosynthesis of Monoacetylfusarochromanone is a multi-step process that begins with the assembly of its core structure, fusarochromanone (B1674293). This foundational molecule is a hybrid, constructed from both a polyketide and an amino acid precursor, a common strategy in fungal secondary metabolism.
The chromanone ring of fusarochromanone is derived from a polyketide pathway. While the specific starter and extender units for the polyketide synthase (PKS) involved in fusarochromanone biosynthesis have not been definitively elucidated in the available literature, fungal polyketides are typically synthesized from a starter unit, most commonly acetyl-CoA, and multiple extender units of malonyl-CoA.
The amino acid side chain attached to the chromanone core is incorporated through the action of a non-ribosomal peptide synthetase (NRPS). The specific amino acid precursor for the side chain of fusarochromanone has been putatively identified as L-tyrosine. This is suggested by the structural similarity of the side chain to tyrosine and the common role of NRPS enzymes in incorporating amino acids into complex natural products.
Enzymatic Transformations and Catalytic Mechanisms
The assembly of fusarochromanone and its subsequent conversion to this compound involves a series of precise enzymatic reactions.
The initial formation of the fusarochromanone backbone is catalyzed by a hybrid PKS-NRPS enzyme system. The PKS component is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization and aromatization, to form the characteristic chromanone ring structure. The NRPS component activates and incorporates the L-tyrosine precursor, which is then attached to the polyketide-derived core.
The final step in the biosynthesis of this compound is the N-acetylation of the amino group on the side chain of fusarochromanone. This conversion is a key metabolic step, and research has shown that fusarochromanone is a direct precursor to this compound, previously identified as TDP-2 researchgate.net. The enzyme responsible for this acetylation is a putative N-acetyltransferase, which utilizes acetyl-CoA as the acetyl group donor. The catalytic mechanism likely involves the transfer of the acetyl group from acetyl-CoA to the primary amine of the fusarochromanone side chain.
Genetic Basis of this compound Biosynthesis
The genes encoding the enzymes responsible for the biosynthesis of fusarochromanone and, by extension, this compound, are typically clustered together in the fungal genome. This co-location facilitates the coordinated expression of all the necessary biosynthetic machinery.
A putative biosynthetic gene cluster (BGC) for fusarochromanone has been identified in the genome of Fusarium equiseti and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0002256. This cluster is classified as an NRPS-type BGC, consistent with the hybrid PKS-NRPS nature of the core biosynthetic enzyme.
The "fsc" cluster, as it has been named, is predicted to be involved in the production of fusarochromanone, desacetylfusarochromene, and fusarochromene. Analysis of this gene cluster has identified 10 putative genes. While a detailed functional annotation of each gene is still an area of active research, the cluster is expected to contain the core PKS-NRPS hybrid gene, as well as genes encoding tailoring enzymes such as oxidoreductases, and potentially the N-acetyltransferase responsible for the final conversion to this compound. The presence of a putative transcription factor within the cluster suggests a mechanism for pathway-specific regulation.
Regulation of Biosynthetic Pathways in Producing Organisms
The production of this compound is a tightly regulated process, influenced by both genetic and environmental factors. The presence of a putative transcription factor within the "fsc" gene cluster points to a pathway-specific regulatory mechanism, where this protein likely controls the expression of the other genes in the cluster.
Nutritional cues play a significant role in regulating the biosynthesis of this compound. Studies have demonstrated that a high concentration of peptone in the culture medium can stimulate both the synthesis of fusarochromanone and its subsequent conversion to this compound researchgate.net. This suggests that the availability of amino acids and other nitrogenous compounds is a key signal for the producing organism to initiate mycotoxin production. The exact molecular mechanism by which peptone exerts this effect is not yet fully understood but may involve the activation of the pathway-specific transcription factor or broader nitrogen-responsive regulatory networks.
In addition to nutritional factors, environmental conditions such as temperature and water activity are known to be critical regulators of mycotoxin production in Fusarium species. While specific studies on the environmental regulation of this compound are limited, it is expected that its production is optimized under specific environmental conditions that favor the growth and metabolic activity of the producing fungus.
Biotransformation Studies of this compound by Microbial Systems
The fate of this compound in the environment and its potential for detoxification through microbial action are important areas of research. Biotransformation, the modification of a chemical compound by a living organism, can lead to either detoxification or, in some cases, the formation of more toxic products.
While specific studies detailing the biotransformation of this compound by other microbial systems are not extensively documented, general principles of mycotoxin metabolism by microorganisms can be applied. Acetylation is a known biotransformation pathway for some mycotoxins. It is plausible that some microorganisms possess deacetylases that could convert this compound back to fusarochromanone. Conversely, other microbes might further metabolize the molecule through hydroxylation, oxidation, or cleavage of the chromanone ring, potentially leading to its degradation.
The study of microbial biotransformation of this compound is crucial for developing strategies to mitigate its presence in contaminated environments and for understanding its ecological role.
Based on a comprehensive search for preclinical research data, there is insufficient publicly available scientific literature specifically detailing the biological activity and molecular mechanisms of this compound to generate the requested article.
The search for specific in vitro and in vivo studies on this compound did not yield detailed research findings necessary to populate the outlined sections, including cellular target identification, receptor binding assays, enzyme inhibition, cell-based functional assays, signal transduction pathway modulation, and preclinical model efficacy studies.
While information exists for the related compound Fusarochromanone (FC101), the user's explicit instruction to focus solely on this compound prevents the use of this data. Scientific accuracy and strict adherence to the requested subject matter are paramount. Without specific data on this compound, the creation of a thorough and scientifically accurate article according to the provided structure is not possible.
Biological Activity Profiling and Molecular Mechanisms of Monoacetylfusarochromanone Preclinical Research
In Vivo Efficacy Studies of Monoacetylfusarochromanone in Preclinical Models
Pharmacodynamic Endpoints and Biomarker Discovery
There is no available scientific literature detailing the pharmacodynamic endpoints of this compound. Consequently, no specific biomarkers have been identified or validated to measure the biological effects of this compound in preclinical models. Research in this area would be necessary to understand the dose-response relationship and the time course of its effects on a biological system. The identification of sensitive and specific biomarkers is a critical step in drug development, and this information is currently absent for this compound. h5mag.combionte.comnih.gov
Organ-Specific Responses to this compound
Preclinical studies detailing the organ-specific responses to this compound have not been published. The distribution of the compound to various organs and the subsequent pathological or physiological changes remain uncharacterized. Understanding which organs are primarily affected is fundamental to assessing the compound's therapeutic potential and its safety profile.
For the related compound, fusarochromanone (B1674293), it was originally identified as the causative agent of avian tibial dyschondroplasia, indicating an effect on bone development in chickens. nih.gov However, no such organ-specific data is available for this compound.
Mechanistic Investigations of this compound Action at the Molecular Level
Detailed molecular-level investigations into the mechanism of action of this compound are not present in the current body of scientific research.
Protein-Ligand Interaction Analysis
There are no published studies on the protein-ligand interactions of this compound. The specific protein targets to which this compound binds, and the nature of these interactions, have not been elucidated. This information is essential for understanding its mechanism of action at a molecular level.
Gene Expression and Proteomic Profiling
Comprehensive gene expression and proteomic profiling studies to determine the global changes in a cell or organism upon exposure to this compound have not been conducted. Such studies would provide valuable insights into the cellular pathways and processes that are modulated by the compound. While the parent compound, fusarochromanone, has been shown to affect signaling pathways like mTOR and MAPK, similar detailed analyses for this compound are absent. nih.gov
Epigenetic Modifications Induced by this compound
There is no specific research on the epigenetic modifications induced by this compound. While it is known that some Fusarium mycotoxins can cause changes in DNA methylation and histone modifications, these findings are general to the class of compounds and have not been specifically demonstrated for this compound. nih.govresearchgate.net Research into whether this compound can alter epigenetic marks would be a novel area of investigation.
Structure Activity Relationship Sar Studies of Monoacetylfusarochromanone Analogs
Design and Synthesis of Monoacetylfusarochromanone Derivatives
The foundation of any SAR study lies in the strategic design and chemical synthesis of a library of analogs. While the parent compound, fusarochromanone (B1674293), has been the subject of computational design studies where analogs were created in silico to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, specific literature detailing the systematic laboratory synthesis of a wide array of this compound derivatives for SAR analysis is limited. nih.gov
The general approach for creating such derivatives would typically involve modifying key positions on the this compound scaffold. This could include:
Alterations to the chromanone core.
Substitution or replacement of the two geminal methyl groups at the C-2 position.
Modification of the side chain bearing the acetylated amine.
These synthetic efforts would be essential to generate the necessary compounds to build a comprehensive SAR model.
Correlation Between Structural Features and Biological Activity
The core of SAR analysis is to connect specific structural features of a molecule to its observed biological effects. For this compound, this involves examining how modifications to its functional groups and stereochemistry impact its potency and mechanism of action.
A key structural feature of this compound is the acetyl group on the amine at the C-3' position of the side chain. This functional group significantly influences the compound's biological activity when compared to its parent, fusarochromanone, which possesses a primary amine at the same position.
Research comparing the cytotoxic effects of fusarochromanone and its 3'-acetylated derivative (this compound) has shown that the presence of the acetyl group leads to a dramatic decrease in activity. The primary amine group at the C-3′ position on the fusarochromanone structure is considered important for its biological effects. nih.gov Acetylated metabolites, such as this compound (referred to in some studies as fusarochromanone TDP-2), have been observed to exhibit significantly fewer biological effects. nih.gov
For instance, in a comparative study against three human cell lines (RPE-1, HCT-116, and U2OS), fusarochromanone (TDP-1) demonstrated potent cytotoxicity with EC₅₀ values in the nanomolar to low micromolar range. In stark contrast, this compound (TDP-2) was approximately 300-fold less active on average against the same cell lines. nih.gov This stark difference underscores the critical role of the free amine for cytotoxic activity, suggesting it may be involved in key interactions, such as hydrogen bonding or salt bridge formation, with its biological target.
| Compound | RPE-1 (non-cancerous retinal pigment epithelial cells) | HCT-116 (colorectal carcinoma cells) | U2OS (osteosarcoma cells) |
|---|---|---|---|
| Fusarochromanone (TDP-1) | 0.058 | 0.170 | 0.232 |
| This compound (TDP-2) | 23.140 | 62.950 | 35.090 |
Stereochemistry often plays a critical role in the biological activity of chiral molecules, as biomolecules like enzymes and receptors are themselves chiral. nih.gov Different enantiomers or diastereomers of a compound can exhibit vastly different potencies and even different biological effects. However, specific studies isolating the individual stereoisomers of this compound and evaluating their respective biological activities are not prominently featured in the available scientific literature. Such research would be necessary to determine the optimal spatial arrangement of the molecule for target interaction.
Computational Approaches in this compound SAR Elucidation
Computational chemistry provides powerful tools to predict and rationalize the SAR of bioactive molecules, often guiding synthetic efforts and helping to elucidate mechanisms of action.
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand binds to a receptor's active site and to assess the stability of the resulting complex. nih.govnih.gov While studies focusing specifically on this compound are scarce, in silico research has been conducted on the parent compound, fusarochromanone, and a library of its analogs. nih.govresearchgate.net
In one such study, fusarochromanone and 13 of its analogs were computationally screened to characterize their ADMET profiles. nih.gov Furthermore, the parent compound was docked into the binding pockets of 49 different proteins to probe for potential therapeutic targets. nih.gov These types of computational analyses help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are vital for binding affinity. Applying these methods to a series of this compound derivatives could provide valuable insights into their SAR, explaining on a molecular level why certain structural modifications lead to changes in biological activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govfrontiersin.org A robust QSAR model can be used to predict the activity of newly designed, unsynthesized compounds.
The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. While QSAR studies have been performed on broader classes of compounds containing the chromone (B188151) scaffold, a specific QSAR model derived from a series of this compound analogs is not currently available in the literature. Establishing such a model would be a valuable step in the rational design of more potent and selective analogs.
Preclinical Pharmacokinetics and Disposition of Monoacetylfusarochromanone
Absorption Characteristics of Monoacetylfusarochromanone in Preclinical Models
Permeability Studies
Specific data from in vitro permeability models, such as the Caco-2 cell assay which is a standard for predicting intestinal drug absorption, are not available for this compound. Such studies would be essential to classify its permeability and predict its rate and extent of absorption following oral administration.
Transporter Interactions
There is no available information regarding the potential for this compound to be a substrate or inhibitor of key uptake or efflux transporters. These transporters, such as P-glycoprotein, play a crucial role in drug absorption and disposition, and their interaction with MAFC is a critical but unexamined aspect of its pharmacokinetic profile.
Distribution Profile of this compound in Tissues
The extent and rate of this compound distribution into various tissues following systemic absorption have not been characterized. Tissue distribution studies are vital for understanding the compound's potential sites of action and accumulation.
Tissue Distribution Kinetics
Without preclinical studies in animal models, the kinetics of MAFC distribution into organs such as the liver, kidneys, and spleen are unknown. Such data would be necessary to determine the volume of distribution and the compound's half-life in different tissues.
Plasma Protein Binding
The degree to which this compound binds to plasma proteins like albumin has not been reported. Plasma protein binding is a key determinant of the unbound fraction of a drug that is available to exert its pharmacological effect and to be cleared from the body. While related compounds are known to bind to plasma proteins, specific data for MAFC is lacking.
Metabolic Fate of this compound
The metabolic pathways of this compound, including the identification of its metabolites and the enzymes responsible for its biotransformation, have not been elucidated in the available scientific literature. Understanding its metabolism is crucial for predicting its clearance, half-life, and the potential for drug-drug interactions.
Identification of Metabolites
No published studies have identified the specific metabolites of this compound in preclinical models.
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450)
There is no available information detailing the specific enzyme systems, such as Cytochrome P450 isozymes, responsible for the metabolism of this compound.
Excretion Pathways of this compound and its Metabolites
Data on the routes and rates of excretion for this compound and any potential metabolites are absent from the scientific literature.
Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound
No PBPK models for this compound have been developed or published.
Advanced Analytical Methodologies for Monoacetylfusarochromanone Research
Chromatographic Techniques for Quantification and Purity Analysis
Chromatographic methods are fundamental in separating Monoacetylfusarochromanone from complex sample matrices, allowing for its precise quantification and the assessment of its purity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of mycotoxins like this compound due to its exceptional sensitivity and selectivity. rsc.org This method combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the mass analysis capabilities of tandem mass spectrometry. rsc.orglcms.cz
The process involves introducing a sample extract into the LC system, where MAFC is separated from other components on a chromatographic column. The eluent from the column is then ionized, typically using electrospray ionization (ESI), and the resulting ions are directed into the mass spectrometer. In tandem MS, specific precursor ions of MAFC are selected (in the first quadrupole, Q1), fragmented, and then specific product ions are monitored (in the third quadrupole, Q3). This precursor-to-product ion transition is highly specific to the analyte, minimizing matrix interference and enabling reliable quantification even at very low concentrations. nih.gov The selection of appropriate Q1/Q3 transitions is crucial for method development to ensure specificity and sensitivity. researchgate.net
Table 1: Illustrative LC-MS/MS Parameters for Mycotoxin Analysis Note: These are typical parameters; specific values for this compound must be determined empirically.
| Parameter | Value/Description |
|---|---|
| LC System | UHPLC |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | ESI Positive |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for MAFC |
| Product Ions (Q3) | Specific fragment ions of MAFC |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of chemical compounds. mdpi.comresearchgate.net For non-volatile or thermally labile compounds like many mycotoxins, a derivatization step is necessary to increase their volatility and thermal stability. mdpi.commasterorganicchemistry.com
In the analysis of this compound (also known as TDP-2), a derivatization procedure is employed before GC-MS analysis. researchgate.net The compound is reacted with a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)-acetamide, trimethylsilyl (B98337) imidazole, and trimethyl chlorosilane, to form a more volatile trimethylsilyl (TMS) derivative. researchgate.net This TMS-derivatized MAFC can then be volatilized and separated on a GC column. The separated compound enters the mass spectrometer, where it is ionized and fragmented, producing a characteristic mass spectrum that can be used for identification and quantification. lcms.cz
Table 2: Derivatization for GC-MS Analysis of this compound
| Step | Description |
|---|---|
| Analyte | This compound (TDP-2) |
| Objective | Increase volatility and thermal stability for GC analysis. |
| Reagent | Silylating agent (e.g., Tri/Sil TBT) |
| Reaction | Reaction with the analyte to form a Trimethylsilyl (TMS) derivative. researchgate.net |
| Resulting Compound | TMS-derivatized this compound |
| Analysis | The derivative is then analyzed by GC-MS. researchgate.net |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of a compound. uci.edu Instruments like Orbitrap or time-of-flight (TOF) mass analyzers can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically within 5 ppm). thermofisher.com This accuracy allows for the calculation of a unique elemental formula, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones like MAFC. uci.edunih.gov
HRMS can be coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures. mdpi.com In the study of fusarochromanone (B1674293) derivatives, high-resolution electrospray ionization mass spectrometry (HRESI-MS) has been used to determine the molecular formulas of new compounds based on the accurate mass of their pseudo-molecular ions ([M+H]⁺). nih.gov This technique is critical for the structural elucidation of novel mycotoxins and for confirming the identity of MAFC in complex samples with a high degree of confidence. nih.govresearchgate.net
Table 3: Example of HRMS Data for a Fusarochromanone Derivative Note: Data for deacetylfusarochromene, a related compound, illustrates the principle.
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |
|---|---|---|---|
| Deacetylfusarochromene | C₁₅H₂₀N₂O₃ | 277.1547 | 277.1535 |
Source: Adapted from Pham et al., 2024. nih.gov
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are essential for determining the detailed chemical structure of molecules and can also be adapted for quantitative analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the structure of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a compound. Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), are used to establish the connectivity of atoms within the molecule. nih.govresearchgate.net
The structure of this compound, as the C-3'-N-acetyl derivative of fusarochromanone, was originally determined using mass spectral and NMR data. researchgate.netnih.gov The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting patterns), and their proximity to each other. The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. bhu.ac.inoregonstate.edu By analyzing these spectra, researchers can piece together the complete structure of MAFC and its stereochemistry. nih.govnih.gov
Table 4: Representative ¹H and ¹³C NMR Data for a Fusarochromanone Analog Note: This table illustrates the type of data obtained from NMR. Specific shifts for MAFC would be determined experimentally.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, multiplicity, J in Hz) |
|---|---|---|
| 2 | 80.5 | - |
| 3 | 45.1 | 2.75 (d, 17.0), 2.95 (d, 17.0) |
| 4 | 192.2 | - |
| 4a | 115.8 | - |
| 5 | 155.1 | - |
| 6 | 110.1 | - |
| 7 | 132.5 | 7.30 (d, 8.5) |
| 8 | 118.0 | 6.50 (d, 8.5) |
| 8a | 158.0 | - |
| 2-Me | 25.4 | 1.45 (s) |
| 2-Me | 25.4 | 1.45 (s) |
| 1' | 198.0 | - |
| 2' | 38.5 | 3.36 (m), 3.21 (dd, 18.0, 8.3) |
| 3' | 51.2 | 3.77 (m) |
| 4' | 65.0 | 4.10 (m) |
| NH-Ac | 170.1 (C=O), 23.1 (CH₃) | 2.05 (s) |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum by a molecule. This absorption is associated with electronic transitions, typically of π-electrons in conjugated systems and non-bonding electrons. masterorganicchemistry.com The chromanone core of this compound contains chromophores, such as the carbonyl group and the aromatic ring, that absorb UV light. masterorganicchemistry.com
While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a simple, rapid, and valuable tool for several purposes. It can be used to confirm the presence of the characteristic chromophore of the fusarochromanone family. The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound's electronic system. libretexts.org According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy a useful method for quantification, particularly for purity checks of isolated standards. nih.govlibretexts.org The purity of the parent compound, fusarochromanone, has been confirmed using UV-Vis spectroscopy. nih.gov
Table 5: Principles of UV-Vis Spectroscopy for this compound
| Feature | Description |
|---|---|
| Principle | Measures absorption of UV-Vis light by electrons in chromophores. |
| Chromophore in MAFC | The conjugated system of the chromanone ring, including the C=O group and the aromatic portion. |
| Output | A spectrum showing absorbance versus wavelength, with a characteristic maximum absorbance (λmax). |
| Application | - Quantification based on the Beer-Lambert Law.
Infrared (IR) Spectroscopy
For this compound, IR spectroscopy can be employed to identify its key functional groups. The technique is rapid, non-destructive, and requires minimal sample preparation, making it a useful tool for preliminary screening and structural confirmation. nih.govbrill.com While IR spectroscopy is adept at identifying functional groups, it is generally not used for the precise quantification of mycotoxins as it may lack the necessary sensitivity and specificity to meet regulatory limits. nih.govbohrium.com However, it serves as an excellent qualitative tool. nih.gov
The analysis involves passing a beam of infrared light through a sample of this compound and measuring the amount of light absorbed at each frequency. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Based on the known structure of this compound, the following table outlines the expected characteristic IR absorption bands.
Interactive Data Table: Expected Infrared Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | 3500-3200 (broad) |
| Alkyl | C-H stretch | 3000-2850 |
| Ester Carbonyl | C=O stretch | 1750-1735 |
| Ketone Carbonyl | C=O stretch | 1725-1705 |
| Aromatic | C=C stretch | 1600-1450 |
| Ether | C-O stretch | 1300-1000 |
Immunoanalytical Assays for this compound Detection
Immunoanalytical assays are highly specific and sensitive methods that utilize the principle of antigen-antibody binding to detect and quantify target molecules. nih.gov These assays are particularly useful for the rapid screening of a large number of samples for the presence of mycotoxins. imeko.info
Enzyme-Linked Immunosorbent Assay (ELISA) Development
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique. nih.gov For a small molecule like this compound, a competitive ELISA format is typically developed. nih.govthermofisher.com This involves the synthesis of a conjugate where this compound (the hapten) is coupled to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to make it immunogenic. nih.gov This conjugate is then used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively, that specifically recognize this compound. nih.govantibodies.com
The development of a competitive ELISA for this compound would involve the following key steps:
Hapten Synthesis and Conjugation: Chemical modification of this compound to introduce a reactive group for conjugation to a carrier protein.
Immunization and Antibody Production: Immunizing animals with the conjugate to elicit an immune response and generate specific antibodies.
Antibody Screening and Characterization: Screening the resulting antibodies for their specificity and affinity to this compound.
Assay Optimization: Optimizing various assay parameters, such as the concentration of the coating antigen and antibody, incubation times, and temperature, to achieve the desired sensitivity and accuracy.
The principle of the competitive ELISA for this compound detection is as follows: The wells of a microtiter plate are coated with the this compound-protein conjugate. The sample containing the free this compound is then added to the wells along with a limited amount of the specific antibody. The free this compound in the sample competes with the coated conjugate for binding to the antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is then added. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Interactive Data Table: Key Steps in ELISA Development for this compound
| Step | Description | Key Considerations |
|---|---|---|
| Hapten Synthesis | Chemical modification of this compound to allow for protein conjugation. | Preservation of key structural features for antibody recognition. |
| Conjugation | Covalent linking of the hapten to a carrier protein (e.g., BSA, OVA). | Molar ratio of hapten to carrier protein. |
| Immunization | Injection of the conjugate into an animal to stimulate antibody production. | Choice of animal, immunization schedule, use of adjuvants. |
| Antibody Purification | Isolation of specific antibodies from the animal's serum. | Affinity chromatography. |
| Assay Format | Selection of the appropriate ELISA format (competitive is most likely). | Sensitivity and specificity requirements. |
| Optimization | Fine-tuning of assay parameters to ensure optimal performance. | Concentrations of reagents, incubation times, temperature, pH. |
Bioanalytical Method Validation for this compound
Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method are suitable and reliable for its intended use. au.dkajprd.com Any analytical method developed for the quantification of this compound in biological matrices must be thoroughly validated to ensure the integrity of the data. ajprd.com The validation process involves the evaluation of several key parameters as outlined by regulatory guidelines. fda.govnalam.ca
The fundamental parameters that must be assessed during the validation of a bioanalytical method for this compound include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org
Accuracy: The closeness of the measured value to the true value. gmp-compliance.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. gmp-compliance.org This is typically evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision).
Calibration Curve: The relationship between the instrumental response and the known concentration of the analyte. gmp-compliance.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com
Recovery: The efficiency of the extraction procedure.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. au.dk
Interactive Data Table: Bioanalytical Method Validation Parameters for this compound
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Selectivity | Ability to measure the analyte in the presence of interferences. | No significant interfering peaks at the retention time of the analyte. |
| Accuracy | Closeness of measured values to the true values. | Within ±15% of the nominal concentration (±20% at the LOQ). |
| Precision (RSD%) | Agreement between a series of measurements. | ≤15% (≤20% at the LOQ). |
| Calibration Curve (r²) | Correlation between concentration and response. | ≥0.99. |
| Recovery (%) | Efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term). | Within ±15% of the initial concentration. |
Application of Analytical Methods in Biological Matrices
The analysis of this compound in biological matrices, such as animal tissues and poultry, is essential for food safety monitoring and toxicological studies. The choice of analytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput.
Commonly employed techniques for the analysis of mycotoxins in biological matrices include high-performance liquid chromatography (HPLC) coupled with various detectors, such as fluorescence or mass spectrometry (MS). researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analyte. imeko.info
A critical step in the analysis of this compound in biological matrices is sample preparation. This typically involves:
Extraction: Isolating the analyte from the complex matrix using a suitable solvent.
Clean-up: Removing interfering substances from the extract to improve the accuracy and sensitivity of the analysis. This can be achieved using techniques such as solid-phase extraction (SPE) or immunoaffinity chromatography (IAC).
Concentration: Concentrating the purified extract to a smaller volume to enhance the detection of the analyte.
The presence of fats, proteins, and other endogenous components in biological matrices can interfere with the analysis, leading to matrix effects. mdpi.com Therefore, the development of a robust sample preparation protocol is crucial for obtaining reliable and accurate results.
Interactive Data Table: Application of Analytical Methods for Mycotoxin Detection in Biological Matrices
| Biological Matrix | Common Analytical Techniques | Key Sample Preparation Steps | Potential Challenges |
|---|---|---|---|
| Animal Tissues (Liver, Kidney, Muscle) | HPLC-MS/MS, HPLC-FLD, GC-MS | Homogenization, solvent extraction, SPE, IAC | High fat and protein content, matrix effects. researchgate.netnih.gov |
| Poultry (Meat, Eggs) | ELISA, HPLC-MS/MS | Extraction with organic solvents, clean-up | Complex matrix, potential for co-extractives. nih.gov |
| Urine | LC-MS/MS, GC-MS | Dilution, enzymatic hydrolysis, SPE | Presence of metabolites, high salt content. nih.gov |
| Serum/Plasma | LC-MS/MS, ELISA | Protein precipitation, SPE | Low analyte concentrations, protein binding. nih.gov |
Synthetic and Semi Synthetic Strategies for Monoacetylfusarochromanone and Its Analogs
Total Synthesis Approaches to Monoacetylfusarochromanone
The total synthesis of this compound logically proceeds through the initial construction of its precursor, fusarochromanone (B1674293). Research efforts have been directed at developing an efficient and scalable synthesis of fusarochromanone to provide sufficient quantities for biological investigation, as isolation from its natural source, the fungus Fusarium equiseti, does not always yield useful amounts. uvm.edu
Key Synthetic Intermediates and Reaction Pathways
Published synthetic routes highlight the challenges in constructing the fusarochromanone scaffold, particularly concerning cost and yield. An early patented synthesis from 2004 was noted for its use of prohibitively expensive starting materials, such as a specific aminochromanone intermediate, and for low yields in key steps like iodination. uvm.edu
A later route, developed by Tanaka et al. and further explored by other researchers, provides a more viable pathway. A key intermediate in this sequence is an N-pivaloylaminochromanone. uvm.edu The synthesis of this intermediate involves several critical transformations. The pathway may include the oxidation of an alcohol precursor using a large excess of manganese dioxide (MnO2) to form the corresponding ketone, followed by a ring-closing reaction in the presence of sodium hydroxide (B78521) (NaOH) to yield the desired N-pivaloylaminochromanone scaffold. uvm.edu The final step to obtain this compound from the synthesized fusarochromanone would be a standard N-acetylation reaction.
Stereoselective Synthesis Methodologies
The biological activity of fusarochromanone is highly dependent on its stereochemistry, with the absolute configuration at the C-3' position of the side chain being crucial. nih.gov The naturally occurring, active enantiomer has been identified as having the R configuration at this center. nih.gov Consequently, stereoselective synthesis is paramount for producing a biologically relevant molecule.
Synthetic work by Salvatore et al. successfully produced fusarochromanone in enantiomerically pure form, enabling further investigation of its therapeutic potential. mdpi.com Achieving this stereocontrol requires the use of asymmetric synthesis techniques. While specific methods for fusarochromanone are detailed in patented literature, general approaches for the asymmetric synthesis of chromanones often involve chiral catalysts, the use of chiral auxiliaries, or stereoselective conjugate additions to chromone (B188151) precursors to install the desired stereocenter. mdpi.comnih.gov Such methods ensure the formation of the specific 3'-R enantiomer, which is essential for potent biological activity. nih.gov
Semi-Synthetic Modifications of Naturally Derived this compound
The most direct route to this compound is through the semi-synthetic modification of its parent compound, fusarochromanone, which is isolated from cultures of Fusarium equiseti. nih.gov This conversion occurs naturally within the fungus, where fusarochromanone is converted to its monoacetyl derivative, also referred to as TDP-2. nih.govnih.govresearchgate.net This transformation can be replicated in a laboratory setting via a straightforward N-acetylation of the primary amine at the C-3' position of the fusarochromanone side chain.
Interestingly, this acetylation has a profound impact on the molecule's biological activity. Research has consistently shown that the amine group at C-3' is critical for potent cytotoxicity and anti-cancer effects. nih.gov The semi-synthetic conversion to this compound results in a drastic reduction in this activity. nih.govnih.gov For instance, the 3'-acetylated derivative was found to be approximately 300-fold less cytotoxic than the parent fusarochromanone against several cell lines. nih.govmdpi.com
The study of other naturally occurring analogs isolated from Fusarium equiseti, such as deacetylfusarochromene and deacetamidofusarochrom-2′,3-diene, provides a basis for understanding structure-activity relationships and guides further semi-synthetic modifications. mdpi.comnih.gov These findings reinforce that modifications to the C-3' amino group significantly diminish the compound's biological potency, making this position a key target for analog development. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This involves analyzing both the total synthesis and semi-synthetic routes for potential improvements in efficiency and safety.
Several key areas for green improvements can be identified in the known synthetic pathways for the fusarochromanone core:
Use of Catalysis: Some reported syntheses employ stoichiometric reagents, such as large excesses of manganese dioxide for oxidation. uvm.edu A greener approach would replace this with a catalytic method, ideally using a more benign oxidant like molecular oxygen from the air.
Solvent Selection: Traditional organic syntheses often rely on volatile and potentially hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or even solvent-free conditions. nih.govrsc.org For chromone synthesis specifically, methods have been developed that proceed under catalyst and solvent-free conditions, significantly reducing waste. rsc.org
Energy Efficiency: Innovative methods like microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net These techniques have been successfully applied to the synthesis of various chromene and chromone derivatives. researchgate.netresearchgate.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. This involves minimizing the use of protecting groups and choosing reactions that are highly efficient and generate minimal byproducts.
By implementing strategies such as using recyclable catalysts, non-toxic solvents, and energy-efficient reaction technologies, the synthesis of fusarochromanone and its subsequent conversion to this compound can be made more sustainable. nih.gov
Scale-Up Considerations for this compound Production
Transitioning the production of this compound from a laboratory setting to a large-scale industrial process presents significant challenges, whether proceeding from a total synthesis or a semi-synthetic route based on fermentation.
The primary method for obtaining the fusarochromanone precursor is through the fermentation of Fusarium species. nih.gov Scaling up this bioprocess involves several critical factors:
Fermentation Optimization: Conditions such as media composition, pH, temperature, and aeration must be precisely controlled in large-scale fermentors to ensure consistent and high yields of fusarochromanone. thermofisher.com
Downstream Processing: Developing an efficient, scalable, and cost-effective method for extracting and purifying fusarochromanone from the fermentation broth is crucial. This typically involves moving from laboratory-scale techniques like chromatography to industrial methods such as liquid-liquid extraction and crystallization.
For the chemical synthesis stages, either in a total synthesis or the final acetylation step, the following considerations are paramount:
Process Safety: Reactions must be analyzed for thermal hazards. Exothermic reactions that are easily managed in small flasks can lead to dangerous temperature runaways in large reactors, which have a much lower surface-area-to-volume ratio for heat dissipation.
Reagent Cost and Availability: The cost of starting materials and reagents becomes a dominant factor at scale. Routes that are feasible in the lab may become economically unviable on an industrial scale, necessitating the development of more cost-effective pathways using readily available chemicals. uvm.edu
Process Robustness: The chemical process must be robust and reproducible, consistently delivering the product with the required purity and yield despite minor variations in reaction conditions.
Future Research Directions and Translational Prospects for Monoacetylfusarochromanone
Exploration of Novel Biological Activities
The primary foundation for future research into Monoacetylfusarochromanone lies in the potent biological activities of its parent compound, Fusarochromanone (B1674293) (FC101). FC101 is a fungal metabolite known for its significant anti-angiogenic and direct anti-cancer properties. nih.govmedchemexpress.comnih.gov It has demonstrated potent in-vitro growth inhibitory effects against a range of cancer cell lines, including those of the breast, bladder, prostate, and skin, with IC50 values ranging from 10nM to 2.5 μM. nih.govnih.gov Furthermore, FC101 is known to induce apoptosis and inhibit the proliferation of endothelial cells, a key process in angiogenesis. nih.govmedchemexpress.com The mechanism of action for FC101 involves the induction of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway and inhibits protein phosphatases 2A and 5, ultimately leading to cell death. medchemexpress.comnih.govresearchgate.net
A crucial avenue of investigation for this compound is to determine how the addition of an acetyl group modifies these established activities. Structure-activity relationship studies on related fusarochromanone derivatives have suggested that acetylation of the 3'-amino group can drastically reduce cytotoxicity. nih.gov Therefore, it is critical to systematically evaluate this compound against a panel of cancer cell lines to ascertain whether this modification enhances, diminishes, or alters its therapeutic profile.
Beyond oncology, the exploration of other biological activities is warranted. Fungal metabolites are a rich source of diverse bioactive compounds, including those with antimicrobial and anti-inflammatory effects. researchgate.net Future studies should therefore include screening this compound for potential efficacy against bacterial and fungal pathogens, as well as evaluating its potential to modulate inflammatory pathways.
| Potential Biological Activity | Rationale for Investigation | Experimental Approach |
|---|---|---|
| Anti-cancer / Cytotoxicity | Parent compound (Fusarochromanone) shows potent activity against numerous cancer cell lines. nih.govnih.gov Research is needed to understand the effect of acetylation on this activity. | In-vitro proliferation assays (e.g., MTT, SRB) on a panel of human cancer cell lines; Apoptosis assays (e.g., Annexin V, caspase activation). nih.gov |
| Anti-angiogenic | Fusarochromanone inhibits VEGF-A-mediated proliferation of endothelial cells at nanomolar doses. nih.govnih.gov | Endothelial cell tube formation assays; Migration and proliferation assays using HUVECs. |
| Antimicrobial (Antibacterial/Antifungal) | Fungal metabolites are a known source of antimicrobial agents. researchgate.net Derivatives of the related compound Equisetin show bactericidal activity. nih.gov | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays against a panel of pathogenic bacteria and fungi. |
| Anti-inflammatory | Many natural products possess immunomodulatory and anti-inflammatory properties. researchgate.net | Measurement of inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells (e.g., macrophages); Assessment of NF-κB pathway activation. |
Application of Omics Technologies (e.g., Proteomics, Metabolomics)
To move beyond phenotypic screening and understand the precise molecular mechanisms of this compound, the application of "omics" technologies is indispensable. Proteomics and metabolomics can provide a global, unbiased view of the cellular changes induced by the compound, helping to identify its direct targets and downstream effects. mdpi.com
Proteomics: This technology can elucidate the full spectrum of proteins and signaling pathways affected by this compound. mdpi.com While the parent compound FC101 is known to modulate the mTOR and MAPK signaling pathways, a comprehensive proteomic analysis could confirm these findings for the acetylated derivative and, more importantly, uncover novel protein interactions or targets. researchgate.netresearchgate.net Techniques such as mass spectrometry-based quantitative proteomics can be used to compare the proteomes of treated versus untreated cancer cells, revealing proteins whose expression or post-translational modifications are significantly altered. mdpi.com This approach can validate expected targets and reveal unexpected off-target effects or novel mechanisms of action.
Metabolomics: As the downstream output of genomic and proteomic activity, the metabolome provides a functional readout of the cellular state. mdpi.com Metabolomic profiling can reveal how this compound alters the metabolic landscape of a cell. mdpi.commdpi.com Given that cancer cells exhibit profound metabolic reprogramming, identifying compound-induced shifts in key metabolic pathways (e.g., glycolysis, lipid metabolism) could expose metabolic vulnerabilities that can be exploited for therapeutic benefit. The integration of proteomic and metabolomic data can provide a powerful, systems-level understanding of the drug's impact on cellular physiology. mdpi.com
Development of Advanced Delivery Systems for this compound
A significant hurdle for many natural product-based therapeutics is poor bioavailability, which can be due to low aqueous solubility or limited permeability across biological membranes. mdpi.commdpi.com Advanced drug delivery systems offer a promising strategy to overcome these limitations. The encapsulation of this compound into nanostructured carriers could enhance its therapeutic efficacy, reduce systemic toxicity, and enable targeted delivery. mdpi.comnih.gov
Several nano-based platforms could be explored:
Liposomes: These phospholipid vesicles can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and improving their pharmacokinetic profiles. mdpi.comnih.gov Lipid-based formulations have been successfully used to reduce the toxicity of other antifungal agents like Amphotericin B. nih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled, sustained release of the encapsulated drug. mdpi.com Their surfaces can be functionalized with targeting ligands to direct the drug specifically to tumor tissue, minimizing off-target effects.
Hydrogels: For localized delivery, enzyme-responsive hydrogels could be developed. These platforms could be designed to release their antifungal or anti-cancer payload specifically in the presence of enzymes secreted by pathogens or tumors, allowing for on-demand drug delivery. nih.gov
These novel formulations can improve the therapeutic index of this compound, making it a more viable candidate for clinical development. researchgate.net
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process, reducing costs, and improving predictive accuracy. fnasjournals.com For a natural product like this compound, AI can be applied across the entire discovery and development pipeline. rsc.orgnih.gov
| AI/ML Application Area | Specific Task for this compound | Potential Impact |
|---|---|---|
| Bioactivity Prediction | Use Quantitative Structure-Activity Relationship (QSAR) models to predict cytotoxicity, antimicrobial activity, or other biological effects against a wide range of targets. | Accelerates screening and helps prioritize experimental resources on the most promising activities. fnasjournals.com |
| Target Identification | Employ deep learning models to predict potential protein targets based on the compound's structure and its interaction with known protein families. | Deconvolutes the mechanism of action and identifies novel therapeutic indications. nih.gov |
| De Novo Drug Design | Utilize generative AI models to design novel analogs of this compound with improved potency, selectivity, or pharmacokinetic properties. | Optimizes the lead compound and generates new intellectual property. princeton.edu |
| Omics Data Analysis | Apply ML algorithms to integrate and find patterns in proteomics and metabolomics data generated from compound-treated cells. | Provides a deeper, systems-level understanding of the drug's mechanism and identifies biomarkers of response. musechem.com |
Collaborative Research Opportunities and Interdisciplinary Approaches
The successful translation of this compound from a laboratory curiosity to a clinical therapeutic necessitates a highly collaborative and interdisciplinary effort. Research on mycotoxins and their derivatives requires bridging multiple scientific fields. mdpi.comnih.gov Organizations like the Society for Mycotoxin Research foster these connections by bringing together experts from diverse backgrounds. mycotoxin.de
A successful research program would require a team of:
Natural Product Chemists and Mycologists: To isolate, characterize, and potentially increase the production of the compound from its fungal source.
Medicinal Chemists: To synthesize derivatives and analogs to optimize the lead structure for improved efficacy and safety.
Molecular and Cellular Biologists: To conduct in-vitro experiments to determine the compound's biological activity and elucidate its mechanism of action.
Pharmacologists and Toxicologists: To perform in-vivo studies to assess efficacy, pharmacokinetics, and safety in animal models.
Formulation Scientists: To develop advanced drug delivery systems to improve the compound's therapeutic properties. researchgate.net
Computational Biologists and Data Scientists: To apply AI/ML models for predictive analysis and to interpret large-scale omics datasets. musechem.com
Such interdisciplinary collaborations are crucial for addressing the complex challenges in drug discovery and for ensuring that promising natural products like this compound can be rigorously evaluated and advanced toward clinical use. nih.gov
Q & A
Q. How can researchers ensure compliance with ethical guidelines in animal studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
